molecular formula C14H12N4O3S2 B269926 N-(4-methyl-1,3-thiazol-2-yl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide

N-(4-methyl-1,3-thiazol-2-yl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide

Cat. No. B269926
M. Wt: 348.4 g/mol
InChI Key: BQXILXRUZKCRBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methyl-1,3-thiazol-2-yl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide, commonly known as MTOA, is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that contains a thiazole ring, an oxadiazole ring, and a cyclohexadienone moiety. MTOA has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.

Mechanism of Action

The mechanism of action of MTOA is not fully understood. However, it has been proposed that MTOA exerts its biological activities by interfering with various cellular processes, including DNA replication, protein synthesis, and cell division. MTOA has been shown to bind to DNA and inhibit DNA synthesis, which may contribute to its antimicrobial and antiviral properties. MTOA has also been found to inhibit the activity of enzymes involved in protein synthesis, which may explain its anticancer properties.
Biochemical and Physiological Effects:
MTOA has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. MTOA has also been found to inhibit the production of reactive oxygen species (ROS), which are known to contribute to the development of various diseases, including cancer and neurodegenerative disorders. In addition, MTOA has been shown to have anti-inflammatory properties, which may make it useful for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of MTOA is its broad-spectrum antimicrobial activity. It has been found to be effective against a wide range of bacteria and fungi, including drug-resistant strains. In addition, MTOA has been shown to have low toxicity, making it a potentially safe and effective therapeutic agent. However, one of the limitations of MTOA is its poor solubility in aqueous solutions, which may limit its use in some applications.

Future Directions

There are several future directions for the study of MTOA. One area of research is the development of more efficient synthesis methods for MTOA. Another area of research is the investigation of MTOA's mechanism of action and its potential use in the treatment of various diseases, including cancer, viral infections, and inflammatory diseases. In addition, the development of MTOA derivatives with improved solubility and bioavailability may lead to the development of more effective therapeutic agents.

Synthesis Methods

MTOA can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 4-methyl-2-aminothiazole with 2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl)thioacetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting compound is then deprotected to obtain MTOA.

Scientific Research Applications

MTOA has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit potent antimicrobial activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and fungi, including Candida albicans. MTOA has also been shown to have antiviral activity against the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). In addition, MTOA has been investigated for its anticancer properties and has been found to inhibit the growth of cancer cells in vitro and in vivo.

properties

Molecular Formula

C14H12N4O3S2

Molecular Weight

348.4 g/mol

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C14H12N4O3S2/c1-8-6-22-13(15-8)16-11(20)7-23-14-18-17-12(21-14)9-2-4-10(19)5-3-9/h2-6,17H,7H2,1H3,(H,15,16,20)

InChI Key

BQXILXRUZKCRBD-UHFFFAOYSA-N

Isomeric SMILES

CC1=CSC(=N1)NC(=O)CSC2=NNC(=C3C=CC(=O)C=C3)O2

SMILES

CC1=CSC(=N1)NC(=O)CSC2=NNC(=C3C=CC(=O)C=C3)O2

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NNC(=C3C=CC(=O)C=C3)O2

Origin of Product

United States

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